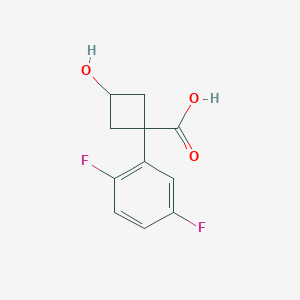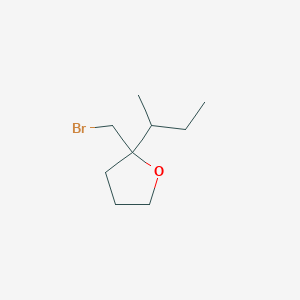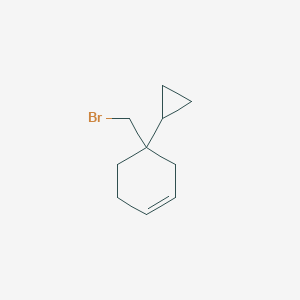
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a complex organic compound featuring a thiophene ring, an oxirane ring, and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but lacks the oxirane ring.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)butanoate: Similar structure with an extended carbon chain.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)pentanoate: Similar structure with a further extended carbon chain.
Uniqueness
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H11ClO3S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
IUGCWNAMQFNPGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)





![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


